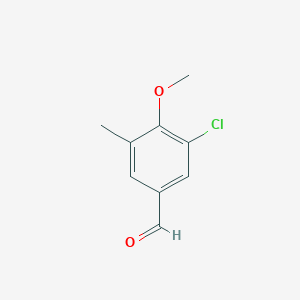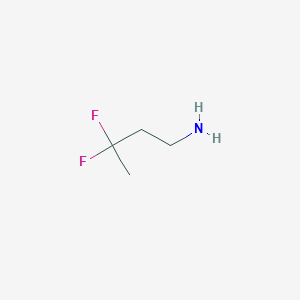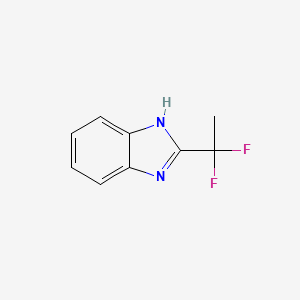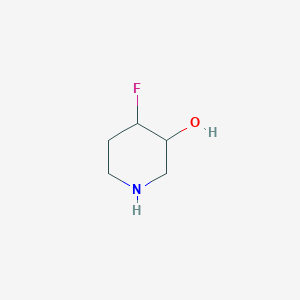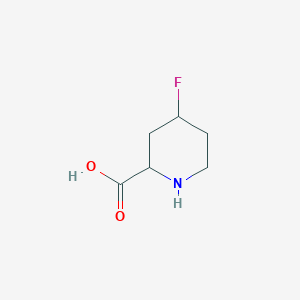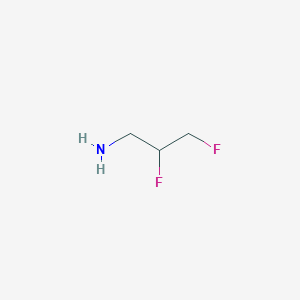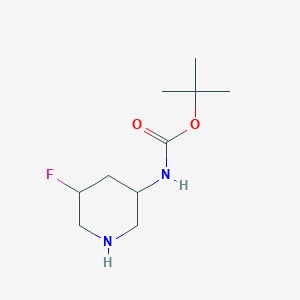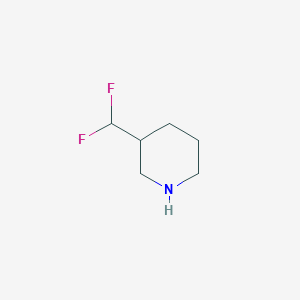
3-(二氟甲基)哌啶
描述
3-(Difluoromethyl)piperidine is a useful research compound. Its molecular formula is C6H11F2N and its molecular weight is 135.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Difluoromethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氟化 N-杂环的合成:氟代哌啶,如 3-氟和三氟甲硫基硫代哌啶,在发现化学中至关重要。已开发出一种用于合成这些化合物类似物的方法,该方法具有很高的非对映选择性,这对化学选择性衍生至关重要 (García-Vázquez 等,2021)。
药物研究中的构建模块:3-芳基哌啶在药物研究中至关重要,由于哌啶中 C-H 键的惰性,它们通过特定的反应合成。已开发出一种钯催化的 3-芳基-N-Boc-哌啶合成方法 (Millet & Baudoin,2015)。
用于农业化学/药物化学的氟化哌啶的合成:具有附加官能团的氟化哌啶因其在农业化学或药物化学中的应用而被合成。已开发出 3-烷氧基-4,4-二氟哌啶的合成方法 (Surmont 等,2009)。
心理治疗应用:哌啶在治疗精神疾病中的作用已得到研究,因为它对某些精神错乱化合物具有拮抗特性 (Abood 等,1961)。
胃肠动力障碍的治疗:N-取代-反式-3,4-二甲基-4-(3-羟苯基)哌啶因其在治疗胃肠动力障碍方面的潜力而被研究。这些化合物对周围阿片受体具有选择性,使其适用于该领域的临床研究 (Zimmerman 等,1994)。
用于药物化学的刚性二胺的合成:3-(吡咯烷-1-基)哌啶在药物化学中很重要,已使用基于催化氢化的创新方法合成,突出了其在生产复杂药物化合物中的重要性 (Smaliy 等,2011)。
抑制巨噬细胞活化和移植排斥:一种新的哌啶化合物 DTCM-戊二酰亚胺已被合成,并显示出抑制巨噬细胞活化和延长心脏移植实验中移植存活率,表明其作为抗炎剂的潜力 (Takeiri 等,2011)。
属性
IUPAC Name |
3-(difluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)5-2-1-3-9-4-5/h5-6,9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGBAIURUCXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



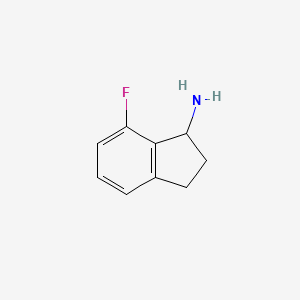
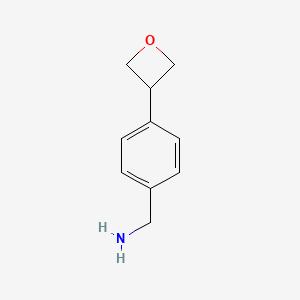
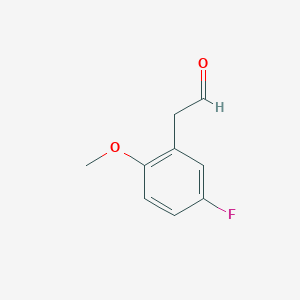
![2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid](/img/structure/B7968394.png)
![4-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B7968401.png)
